REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:11][CH:10]([OH:12])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[H-].[Na+].[N+:15]([C:18]1[CH:23]=[CH:22][C:21](F)=[CH:20][C:19]=1[CH3:25])([O-:17])=[O:16]>C1COCC1>[C:4]([O:3][C:1]([N:8]1[CH2:11][CH:10]([O:12][C:21]2[CH:22]=[CH:23][C:18]([N+:15]([O-:17])=[O:16])=[C:19]([CH3:25])[CH:20]=2)[CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:1.2|
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)F)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
The suspension was stirred for an additional 0.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled with an ice-water bath
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Type
|
STIRRING
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Details
|
The solution was stirred overnight at room temperature
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The THF was removed under vacuum
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Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water (100 mL each)
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
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EXTRACTION
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Details
|
the aqueous layer was subsequently extracted twice with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic layers were washed with 1 N HCl, water, saturated sodium bicarbonate and brine (50 mL each)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column (EtOAc/Hexanes 1:19→1:4 gradient)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OC1=CC(=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 43 mmol | |
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |